2-Amino-3-pentanone hydrochloride

Description

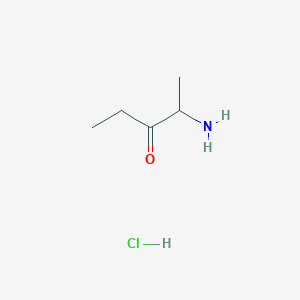

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminopentan-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-3-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOONXWJXDICFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Approaches for 2 Amino 3 Pentanone Hydrochloride

Established and Emerging Synthetic Routes to α-Amino Ketones

The construction of the α-amino ketone scaffold can be achieved through a variety of synthetic strategies. These methods often involve the formation of a carbon-nitrogen bond at the α-position to a carbonyl group.

Reductive Amination Strategies Utilizing Ketone Precursors

Reductive amination is a widely employed method for the synthesis of amines, including α-amino ketones. wikipedia.org This reaction typically involves the condensation of a ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orglibretexts.org In the context of 2-amino-3-pentanone (B11762159), this would involve the reaction of 3-pentanone (B124093) with an ammonia (B1221849) source, followed by reduction.

The process can be carried out directly, where the ketone, amine, and a reducing agent are combined in a single pot. wikipedia.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride. wikipedia.orglibretexts.org The reaction conditions are typically neutral or weakly acidic to facilitate imine formation. wikipedia.org

| Parameter | Description | Common Reagents/Conditions |

|---|---|---|

| Starting Materials | A ketone (e.g., 3-pentanone) and an amine source (e.g., ammonia). | Aldehydes or ketones, primary or secondary amines. |

| Intermediate | An imine is formed in situ. | Imine or enamine. |

| Reducing Agents | Reagents that selectively reduce the imine in the presence of the ketone. | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride, Catalytic hydrogenation (H₂/catalyst). wikipedia.orglibretexts.org |

| Reaction Type | Typically a one-pot reaction. wikipedia.org | Direct or indirect (pre-formation of imine). wikipedia.org |

Catalytic Hydrogenation Techniques in Amino Ketone Synthesis

Catalytic hydrogenation represents another significant strategy for the synthesis of α-amino ketones. umaine.edu This method can be applied in the context of reductive amination, where hydrogen gas (H₂) and a metal catalyst are used to reduce the imine intermediate. wikipedia.org Catalysts based on platinum, palladium, or nickel are commonly employed. wikipedia.org

Furthermore, catalytic hydrogenation is crucial for the conversion of other nitrogen-containing functional groups into amines. For instance, α-azido ketones or α-nitro ketones can be reduced to α-amino ketones using catalytic hydrogenation. researchgate.net Rhodium-based catalysts, such as Rh-MoOx/SiO₂, have shown high efficiency in the selective hydrogenation of amino acids to amino alcohols, a related transformation that highlights the potential of these catalysts in amine synthesis. researchgate.net

Transition Metal-Catalyzed Protocols for Direct α-Amination of Carbonyl Compounds

Direct α-amination of carbonyl compounds using transition metal catalysts has emerged as a powerful and atom-economical approach for synthesizing α-amino ketones. colab.wsrsc.org These methods avoid the pre-functionalization of the ketone substrate.

Several transition metals, including copper, rhodium, and gold, have been utilized to catalyze the direct coupling of ketones with various nitrogen sources. organic-chemistry.orgnih.govyoutube.com For example, copper(II) bromide can catalyze the direct α-amination of ketones with amines. organic-chemistry.org This transformation is believed to proceed through the in-situ generation of an α-bromo ketone, followed by nucleophilic substitution by the amine. organic-chemistry.org

Another notable example is the rhodium-catalyzed N-H insertion reaction of α-diazo ketones with amines, which can proceed with high enantioselectivity when a chiral ligand is used. rsc.org Gold catalysts have also been shown to be effective in related transformations. youtube.com

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| Copper(II) bromide | Ketones, Esters, Aldehydes and Amines | Direct α-amination, proceeds via a proposed α-bromo intermediate. | organic-chemistry.org |

| [Rh₂(TFA)₄] and chiral spiro phosphoric acid | α-Diazo ketones and Amines | Highly enantioselective N-H insertion, very short reaction times. | rsc.org |

| RuCl₃·xH₂O, AuCl₃-PPh₃, AuCl₃ | Aryl aldehydes, Aryl ketones, and Carbamates | Direct three-component Mannich reaction. | nih.gov |

Multi-component Reactions (MCRs) for α-Amino Ketone Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient pathway to complex molecules like α-amino ketones. researchgate.netnih.gov

The Strecker reaction, one of the oldest MCRs, involves the reaction of a ketone or aldehyde, an amine, and a cyanide source to produce an α-amino nitrile, which can then be hydrolyzed to an α-amino acid or potentially converted to an α-amino ketone. nih.gov More contemporary MCRs have been developed for the direct synthesis of α-amino ketones. For instance, a one-pot, three-component reaction of glyoxal (B1671930) hydrates, anilines, and 4-alkyl DHPs has been reported for the synthesis of α-aminoketones under ambient conditions. researchgate.net Similarly, transition metal-catalyzed direct three-component Mannich reactions of aldehydes, ketones, and carbamates provide efficient access to N-protected β-aryl-β-amino ketones. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for 2-Amino-3-pentanone Hydrochloride Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

For reductive amination, the choice of the reducing agent and the pH of the reaction medium are critical. For instance, using an iridium catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen and amine source in ethanol (B145695) has been shown to be effective for the reductive amination of various ketones. kanto.co.jp The reaction proceeds well under reflux conditions. kanto.co.jp

In transition metal-catalyzed reactions, the nature of the ligand, the catalyst loading, and the reaction time can significantly impact the outcome. For example, in the rhodium-catalyzed α-amination of diazo ketones, the use of a specific chiral spiro phosphoric acid co-catalyst was key to achieving high enantioselectivity and yield within a very short reaction time. rsc.org

Stereoselective Synthesis of Chiral 2-Amino-3-pentanone Derivatives

The synthesis of specific enantiomers of 2-amino-3-pentanone is of significant interest, as chirality is often a critical factor in the biological activity of pharmaceutical compounds. nih.gov Several strategies can be employed to achieve stereoselective synthesis.

One approach involves the use of chiral auxiliaries or chiral catalysts. For example, Brønsted acid-catalyzed enantioselective transfer hydrogenation of α-keto ketimines has been successfully used to produce chiral α-amino ketones with high enantiomeric excess. rsc.orgorganic-chemistry.org Similarly, the use of chiral spiro phosphoric acids in combination with rhodium catalysts has enabled highly enantioselective N-H insertion reactions. rsc.org

Process Intensification and Scale-Up Considerations for Research Material Production

The transition from laboratory-scale synthesis to the production of larger quantities of this compound for research purposes necessitates a thorough evaluation of process intensification and scale-up strategies. While specific industrial-scale production data for this compound is not extensively published, general principles of chemical process development and experience with analogous α-amino ketones can guide the establishment of a robust and efficient manufacturing process. The primary goals in scaling up the synthesis are to ensure consistent product quality, maximize yield, minimize production costs, and maintain a safe operating environment.

A plausible synthetic route for this compound on a larger scale could be adapted from established methods for α-amino ketone synthesis. One such approach involves the α-bromination of 3-pentanone, followed by amination and subsequent hydrochloride salt formation. The key steps and considerations for process intensification and scale-up are detailed below.

Table 1: Key Process Parameters for Scaled-Up Synthesis of this compound

| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) | Considerations for Scale-Up |

| α-Bromination of 3-Pentanone | |||

| Reactant Molar Ratio (3-Pentanone:Bromine) | 1:1 | 1:1.05 | A slight excess of bromine may be used to ensure complete conversion of the ketone. |

| Solvent | Dichloromethane | Chlorobenzene | Transition to a higher boiling point solvent for better temperature control of the exothermic bromination reaction. |

| Temperature | 0-5 °C | 5-10 °C | Efficient heat removal is critical to prevent over-bromination and side reactions. |

| Reaction Time | 2-4 hours | 4-6 hours | Monitoring by in-process controls (e.g., GC-MS) to determine reaction completion. |

| Amination of 2-Bromo-3-pentanone | |||

| Aminating Agent | Aqueous Ammonia | Anhydrous Ammonia in an organic solvent | Use of anhydrous ammonia can simplify work-up and improve yield by avoiding aqueous phase. |

| Pressure | Atmospheric | 2-3 bar | Pressurized reaction can increase the rate of amination. |

| Temperature | 20-25 °C | 30-40 °C | Moderate heating can improve reaction kinetics, but must be controlled to avoid side reactions. |

| Hydrochloride Salt Formation | |||

| Reagent | HCl in Diethyl Ether | Gaseous HCl in Isopropanol | Use of gaseous HCl is more atom-economical and avoids the introduction of additional solvents. |

| Temperature | 0-5 °C | 0-5 °C | Low temperature is crucial to ensure efficient precipitation and high purity of the hydrochloride salt. |

| Purification | |||

| Method | Recrystallization | Crystallization with anti-solvent | Anti-solvent crystallization is often more efficient for large-scale purification. |

Detailed Research Findings and Process Intensification Strategies:

The scale-up of the synthesis of this compound introduces several challenges that can be addressed through process intensification. These strategies aim to make the process more efficient, safer, and more environmentally friendly.

Continuous Flow Chemistry: A significant advancement in chemical synthesis is the adoption of continuous flow reactors over traditional batch processes. For the synthesis of this compound, a continuous flow setup could offer several advantages. The α-bromination step, which is highly exothermic, can be controlled more effectively in a microreactor or a continuous stirred-tank reactor (CSTR) due to the high surface-area-to-volume ratio, allowing for rapid heat dissipation. This minimizes the risk of thermal runaways and the formation of impurities. Similarly, the amination step can be performed in a continuous manner, allowing for precise control of reaction time and temperature, leading to higher selectivity and yield. A continuous flow process can also facilitate a more streamlined work-up and purification, potentially through in-line extraction and crystallization.

In-process Controls and Process Analytical Technology (PAT): The implementation of PAT is crucial for monitoring the progress of the reaction in real-time during scale-up. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants and products, ensuring that the reaction proceeds as expected and allowing for immediate adjustments to process parameters if deviations occur. This reduces the risk of batch failure and ensures consistent product quality.

Purification and Isolation: The final purification of this compound is critical for its use in research applications. While laboratory-scale purification often relies on column chromatography or simple recrystallization, these methods can be inefficient and costly at a larger scale. The development of a robust crystallization process is therefore paramount. This involves a detailed study of solubility in various solvent systems to identify an optimal solvent/anti-solvent combination that provides high yield and purity. Seeding strategies and controlled cooling profiles are also important parameters to control crystal size and morphology, which can impact filtration and drying efficiency.

By carefully considering these process intensification and scale-up strategies, it is possible to develop a safe, efficient, and cost-effective process for the production of research-grade this compound. The data presented in the table above, while illustrative, provides a framework for the systematic development and optimization of such a process.

Chemical Reactivity and Transformation Studies of 2 Amino 3 Pentanone Hydrochloride

Oxidation Reactions Involving the Amino and Carbonyl Functionalities

The oxidation of α-amino carbonyl compounds like 2-amino-3-pentanone (B11762159) can be complex, with reactivity at both the amino and carbonyl groups. The specific products often depend on the oxidizing agent and reaction conditions.

Oxidation of the Carbonyl Group: Ketones are generally resistant to oxidation. However, under forcing conditions with strong oxidizing agents, the carbon-carbon bond adjacent to the carbonyl group can be cleaved. For 3-pentanone (B124093), oxidation can yield a mixture of carboxylic acids, including propanoic acid and butanoic acid. doubtnut.com

Oxidation of the Amino Group: The amino group can undergo oxidation to form various nitrogen-containing compounds. smolecule.com

Oxidative Coupling Reactions: In the presence of catalysts, α-amino ketones can undergo oxidative coupling reactions. For instance, palladium-catalyzed oxidative coupling with arylboronic acids, using oxidants like T+BF4−, can lead to the formation of α-aryl α-amino ketones. nih.gov Copper salts have also been employed to catalyze oxidative coupling reactions of N-glycine derivatives, forming C-C bonds with the use of oxidants such as DTBP, DDQ, and TBHP. nih.gov Furthermore, an I2-catalyzed oxidative cross-coupling of α-amino ketones with alcohols has been developed, utilizing air and dimethyl sulfoxide (B87167) (DMSO) as oxidants to produce α-carbonyl N,O-acetals. acs.org This method demonstrates good functional group tolerance. acs.orgnih.gov

A summary of oxidizing agents and their products in reactions involving α-amino carbonyl compounds is presented below:

| Oxidant/Catalyst System | Reactant Type | Product Type |

| Strong Oxidizing Agents | Ketones | Carboxylic Acids |

| T+BF4− / Pd(II) | α-Amino Ketones and Arylboronic Acids | α-Aryl α-Amino Ketones |

| DTBP, DDQ, TBHP / Copper Salts | N-Glycine Derivatives | C-C Bond Formation Products |

| Air, DMSO / I2 | α-Amino Ketones and Alcohols | α-Carbonyl N,O-Acetals |

Reduction Pathways of the Ketone and Amino Groups

The reduction of 2-amino-3-pentanone can selectively target either the ketone or the amino functionality, or both, depending on the reducing agent employed.

Reduction of the Ketone: The ketone group in 2-amino-3-pentanone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com A more vigorous reduction, such as the Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid), can reduce the ketone all the way to an alkane, in this case, n-pentane. doubtnut.com

Reductive Amination: While not a direct reduction of the amino group, reductive amination is a related process where a ketone reacts with an amine in the presence of a reducing agent to form a new, more substituted amine. smolecule.com

The following table outlines the expected products from the reduction of 2-amino-3-pentanone with different reducing agents.

| Reducing Agent | Functional Group Targeted | Product |

| Sodium Borohydride (NaBH4) | Ketone | 2-Amino-3-pentanol |

| Lithium Aluminum Hydride (LiAlH4) | Ketone | 2-Amino-3-pentanol |

| Zinc-Mercury Amalgam (Zn-Hg/HCl) | Ketone | n-Pentane |

Nucleophilic Substitution and Addition Reactions of the Amine Moiety

The amino group of 2-amino-3-pentanone is nucleophilic and can participate in various substitution and addition reactions. cymitquimica.com

Nucleophilic Addition to Carbonyls: The amino group can act as a nucleophile and add to carbonyl compounds, such as aldehydes and ketones, to form imines or enamines. smolecule.com

Reactions with Other Nucleophiles: Research has shown that α-amino ketones can react with a variety of nucleophiles. nih.gov For example, under specific catalytic conditions, they can couple with thiols like 4-chlorobenzyl mercaptan and 4-(trifluoromethyl)benzenethiolate to form C-S bonds. nih.gov Similarly, N-nucleophiles such as 5-chlorobenzotriazole (B1630289) can be used to form C-N bonds. nih.gov

Electrophilic Reactions and Derivatization Strategies

The presence of the amino group allows for various electrophilic reactions and derivatization strategies, which are particularly useful for analytical purposes like mass spectrometry. nih.gov

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides. For instance, derivatization for mass spectrometry analysis often involves reaction with acetyl chloride in 1-butanol, followed by a second derivatization step. nih.gov

Derivatization for GC-MS Analysis: For gas chromatography-mass spectrometry (GC-MS) analysis, amino acids and related compounds are often derivatized in a two-step process. The first step involves esterification of the carboxylic acid group (if present), and the second step involves reacting the amino and other functional groups with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com This process makes the compounds volatile and suitable for GC analysis. mdpi.com

A typical derivatization procedure for amino compounds for GC-MS analysis is summarized below.

| Step | Reagent | Functional Group Targeted | Purpose |

| 1 | 2 M HCl in Methanol | Carboxylic Acid | Esterification |

| 2 | Pentafluoropropionic Anhydride (PFPA) | Amino, Hydroxyl, Thiol | Acylation to increase volatility |

Homocoupling and α-Double Bond Formation in α-Amino Carbonyl Compounds

Recent research has explored the homocoupling of α-amino carbonyl compounds as a route to synthesize other valuable molecules. A copper-catalyzed method has been developed for the oxidative α-double bond formation in α-amino ketone compounds using di-tert-butyl peroxide (DTBP) as the oxidant. acs.org This reaction is believed to proceed through the homocoupling of α-amino radicals to form a dione (B5365651) intermediate, which then undergoes an arylamine release process to yield enaminone products. acs.org This strategy has shown a broad substrate scope and good tolerance for various functional groups. acs.org

Functional Group Compatibility and Chemoselectivity in Complex Reaction Systems

The dual functionality of 2-amino-3-pentanone hydrochloride presents challenges and opportunities in terms of functional group compatibility and chemoselectivity in complex reaction systems.

Chemoselectivity in Multicomponent Reactions: The ability to selectively react one functional group in the presence of the other is crucial in multicomponent reactions. Studies on related systems, such as those involving 3-amino-1,2,4-triazole and pyruvic acids, demonstrate that the reaction pathway and products can be controlled by varying reaction parameters, highlighting the importance of chemoselectivity. researchgate.net

Iodine-Catalyzed Cross-Coupling: The iodine-catalyzed oxidative cross-coupling of α-amino ketones with alcohols demonstrates high functional group tolerance. acs.orgnih.gov This suggests that the reaction conditions are mild enough to avoid unwanted side reactions with other functional groups that might be present in complex substrates. acs.org

Transition Metal Catalysis: Transition metal-catalyzed reactions, such as the palladium-catalyzed oxidative coupling, also show a degree of chemoselectivity, allowing for the specific formation of α-aryl α-amino ketones without significant side reactions involving the amino or carbonyl groups. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Amino-3-pentanone (B11762159) hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed. psu.edu

In a typical ¹H NMR spectrum of 2-Amino-3-pentanone hydrochloride, the various protons in the molecule would be expected to appear as distinct signals (resonances) with chemical shifts, integration values, and splitting patterns (multiplicity) that are characteristic of their chemical environment. For instance, the protons of the methyl and ethyl groups would resonate in the aliphatic region of the spectrum, while the proton on the chiral center and the amine protons would have their own characteristic shifts.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. psu.edu The carbonyl carbon of the ketone group is particularly noteworthy, appearing at a significantly downfield chemical shift (typically in the 200-210 ppm range) due to its deshielded nature. The other carbon atoms of the pentanone backbone would appear at higher field strengths. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the connectivity between protons and carbons, solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted values and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (at C1) | ~1.1 | ~8 |

| CH₂ (at C2) | ~2.6 (quartet) | ~35 |

| CH (at C4) | ~4.0 (quartet) | ~58 |

| CH₃ (at C5) | ~1.4 (doublet) | ~16 |

| C=O (at C3) | - | ~208 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. youtube.comyoutube.comnist.govnist.govchegg.com When the compound is introduced into the mass spectrometer, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular weight of the free base (101.15 g/mol ) plus a proton. nih.govnih.gov The molecular formula of the free base is C₅H₁₁NO. chemsynthesis.com

Electron Ionization (EI) is a higher-energy technique that causes the molecule to fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint. For 2-Amino-3-pentanone, characteristic fragmentation would involve the loss of small neutral molecules or radicals. For example, alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones, which would result in the formation of specific acylium ions. youtube.comyoutube.com Analysis of these fragments helps to piece together the original structure of the molecule. For instance, the mass spectrum of the closely related 3-pentanone (B124093) shows a prominent peak at m/z 57, corresponding to the [CH₃CH₂CO]⁺ fragment, and another at m/z 29 for the [CH₃CH₂]⁺ fragment. chegg.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. nist.govnist.govchemicalbook.comnist.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong, sharp absorption peak is expected around 1715 cm⁻¹ for the C=O (ketone) stretch. The N-H bonds of the primary ammonium (B1175870) group (NH₃⁺) would exhibit broad absorption in the range of 3000-3300 cm⁻¹, often overlapping with the C-H stretching vibrations. C-H stretching from the alkyl parts of the molecule would appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The ketone functional group in 2-Amino-3-pentanone contains a chromophore (the C=O double bond) that absorbs UV light. A weak n→π* transition is expected to appear in the UV region, typically around 270-290 nm. While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for monitoring reactions involving this compound.

Table 2: Characteristic Spectroscopic Data for Functional Group Identification

| Technique | Functional Group | Expected Absorption Region/Wavelength |

|---|---|---|

| IR Spectroscopy | C=O (Ketone) | ~1715 cm⁻¹ |

| IR Spectroscopy | N-H (Amine hydrochloride) | 3000-3300 cm⁻¹ (broad) |

| IR Spectroscopy | C-H (Alkyl) | 2850-2960 cm⁻¹ |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. nih.govmtoz-biolabs.com It is widely used to assess the purity of this compound and to analyze it in various matrices.

A typical HPLC method for an aminoketone like this would employ a reversed-phase column (e.g., C18). sielc.comhelixchrom.comsielc.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.comsielc.com The buffer is necessary to control the pH and ensure the consistent ionization state of the amine group, which is crucial for reproducible retention times. Detection is commonly achieved using a UV detector set to the λmax of the ketone chromophore. helixchrom.com By comparing the retention time of the main peak with that of a reference standard, the identity of the compound can be confirmed. The area of the peak is proportional to its concentration, allowing for accurate quantification. The presence of any other peaks in the chromatogram would indicate impurities. For chiral purity analysis, specialized chiral columns and derivatization reagents may be used. google.com

Gas Chromatography (GC) for Volatile Product Analysis and Purity

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. rmit.edu.aunist.govnist.gov While this compound itself is a salt and thus not sufficiently volatile for direct GC analysis, the free base form (2-Amino-3-pentanone) can be analyzed. Alternatively, derivatization can be employed to create a more volatile and thermally stable derivative.

In a typical GC analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column. The column contains a stationary phase that interacts differently with various components of the sample, leading to their separation. The separated components are then detected as they exit the column, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). The choice of column (e.g., polar vs. non-polar) is critical for achieving good separation. rmit.edu.aunist.gov GC is particularly useful for identifying and quantifying volatile impurities or byproducts that may be present in a sample of 2-Amino-3-pentanone.

Elemental Analysis and Quantitative Analytical Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound (C₅H₁₂ClNO), elemental analysis would be used to experimentally determine the mass percentages of carbon, hydrogen, chlorine, and nitrogen. The experimental results are then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound (C₅H₁₂ClNO)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 5 | 60.05 | 43.01 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 8.67 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 25.40 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 10.04 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 11.46 |

| Total | | | 139.61 | 100.00 |

Other quantitative techniques, such as titration, can also be employed. For instance, an acid-base titration could be used to determine the purity of this compound by titrating it with a standardized solution of a strong base.

Computational and Theoretical Investigations of 2 Amino 3 Pentanone Hydrochloride

Molecular Modeling and Conformational Landscape Analysis

The presence of a chiral center at the second carbon atom, where the amino group is attached, means that 2-Amino-3-pentanone (B11762159) exists as a pair of enantiomers, (R)-2-Amino-3-pentanone and (S)-2-Amino-3-pentanone. The hydrochloride salt form implies that the amino group is protonated (-NH3+), which will significantly influence its interactions and conformational preferences through the formation of strong hydrogen bonds.

Molecular mechanics and quantum mechanics calculations on similar small organic molecules typically reveal several low-energy conformers. For 2-Amino-3-pentanone hydrochloride, rotations around the C2-C3 and C3-C4 single bonds would be the primary determinants of its conformational landscape. The bulky ethyl group and the charged amino group will likely lead to steric hindrance, favoring staggered conformations.

Table 1: Predicted Key Conformational Dihedral Angles for 2-Amino-3-pentanone (Note: This is a predictive table based on general principles of conformational analysis, not from a specific computational study on this molecule.)

| Dihedral Angle | Predicted Stable Conformations (degrees) | Notes |

| H-N-C2-C3 | ~60, 180, 300 | Rotation around the C-N bond will be influenced by hydrogen bonding with the chloride ion. |

| N-C2-C3=O | ~120 | The amino and carbonyl groups are likely to be oriented to minimize steric clash. |

| C2-C3-C4-C5 | ~60 (gauche), 180 (anti) | The relative orientation of the amino- and ethyl- groups will be a key factor in determining the lowest energy conformer. |

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

The protonated amino group (-NH3+) would act as a strong electron-withdrawing group, influencing the electron density across the entire molecule. The carbonyl group (C=O) is also strongly electron-withdrawing. The interplay of these two groups will be a key feature of its electronic structure.

Table 2: Predicted Electronic Properties of 2-Amino-3-pentanone (and related ketones) (Note: Values are illustrative and based on general trends and data from related molecules. Specific calculations for this compound are not available.)

| Property | Predicted Value/Trend | Significance |

| HOMO Energy | Relatively low | Indicates a higher ionization potential, suggesting greater stability against oxidation. |

| LUMO Energy | Relatively low | Suggests a greater electron affinity, making it more susceptible to nucleophilic attack at the carbonyl carbon. |

| HOMO-LUMO Gap | Relatively large | A larger gap generally correlates with higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | High | The presence of the charged amino group and the polar carbonyl group will result in a significant molecular dipole moment. |

| Mulliken Atomic Charges | Positive charge on C3 (carbonyl carbon), Positive charge on N | The carbonyl carbon is electrophilic, while the nitrogen atom carries a formal positive charge. |

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. While specific reaction mechanism studies for this compound are scarce, research on related ketones like 2-pentanone provides valuable insights into potential reaction pathways.

For instance, theoretical studies on the gas-phase elimination of 2-pentanone have been carried out at the B3LYP/6-31+g(d) level of theory. These studies show that the elimination reaction proceeds via a six-membered cyclic transition state, a process known as a Norrish Type II reaction. This involves the abstraction of a gamma-hydrogen atom by the carbonyl oxygen, leading to the formation of ethene and an enol. It is plausible that under certain conditions, 2-Amino-3-pentanone could undergo similar intramolecular reactions, although the presence of the amino group would likely alter the reaction energetics and pathways.

Table 3: Calculated Activation Energies for Related Ketone Reactions (Note: This data is for the elimination reaction of 2-pentanone and serves as an example of the type of information obtained from computational reaction mechanism studies.)

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| 2-Pentanone -> Ethene + Propen-2-ol | B3LYP/6-31+g(d) | 45.3 |

In Silico Prediction of Molecular Interactions in Biological Systems (excluding toxicity)

The potential for a molecule to interact with biological targets such as enzymes and receptors can be explored using in silico techniques like molecular docking. These methods predict the preferred binding orientation of a ligand to a protein and estimate the strength of the interaction. For this compound, its structural features—a charged amino group and a hydrogen-bond-accepting carbonyl group—suggest it could participate in various interactions with biological macromolecules.

While there are no specific docking studies for this compound in the literature, studies on other aminoketones and related structures provide a framework for what might be expected. For example, in silico docking of aminoglycosides has been used to evaluate their potential as inhibitors of enzymes like topoisomerase. researchgate.net These studies reveal the importance of hydrogen bonding and electrostatic interactions in ligand binding. researchgate.net It is conceivable that this compound could bind to the active sites of various enzymes, with the protonated amine forming salt bridges with acidic residues (e.g., aspartate, glutamate) and the carbonyl oxygen acting as a hydrogen bond acceptor.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested analogs. While no specific SAR or QSAR studies for this compound are available, research on related classes of compounds, such as open-chain enaminones, demonstrates the utility of this approach. nih.gov

For example, a QSAR study on open-chain enaminones as anticonvulsant agents used molecular descriptors to build a model that could predict their anticonvulsant activity (ED50). nih.gov The models were then used to propose new candidate compounds with potentially high potency. nih.gov Such an approach could theoretically be applied to a series of 2-Amino-3-pentanone analogs to explore how modifications to the alkyl chain, the position of the amino and keto groups, and the nature of substituents affect a particular biological activity.

Table 4: Example of Descriptors Used in QSAR Models for Amine-Containing Compounds (Note: This is a generalized table based on common practices in QSAR studies.)

| Descriptor Type | Example Descriptors | Potential Relevance for 2-Amino-3-pentanone Analogs |

| Electronic | Dipole moment, Partial charges | Influence electrostatic interactions with a biological target. |

| Steric | Molecular volume, Surface area | Define the size and shape constraints for binding to a receptor pocket. |

| Hydrophobic | LogP | Determine the compound's ability to cross cell membranes. |

| Topological | Connectivity indices | Describe the branching and overall shape of the molecule. |

Role of 2 Amino 3 Pentanone Hydrochloride As a Synthetic Building Block

Precursor in the Elaboration of Complex Organic Scaffolds

The bifunctional nature of 2-Amino-3-pentanone (B11762159) hydrochloride, possessing both nucleophilic (amino group) and electrophilic (ketone group) centers, makes it an ideal starting material for the synthesis of more complex organic structures. While its application in heterocyclic synthesis is well-documented, its utility extends to the construction of acyclic and other non-heterocyclic scaffolds that are integral to many biologically active molecules and natural products.

The presence of a stereocenter at the C2 position allows for the synthesis of chiral molecules, a critical aspect in the development of pharmaceuticals. For instance, the amino group can be protected, and the ketone can undergo various reactions such as aldol (B89426) condensations, Wittig reactions, or Grignard additions to extend the carbon chain and introduce new functional groups. Subsequent manipulation of the amino group can then lead to the formation of acyclic stereogenic centers, which are fundamental components of many complex natural products.

Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials. nih.govgoogle.com While specific examples detailing the use of 2-Amino-3-pentanone hydrochloride in MCRs for non-heterocyclic scaffolds are not extensively documented in readily available literature, the principles of MCRs suggest its high potential. For example, a Passerini or Ugi reaction involving this compound could, in a single step, introduce three or four new substituents, respectively, leading to highly functionalized acyclic structures. The development of such reactions would significantly enhance the utility of this building block in creating diverse and complex organic frameworks.

Application in the Construction of Nitrogen-Containing Heterocyclic Systems

One of the most significant applications of this compound is in the synthesis of nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals and agrochemicals. colab.ws The inherent reactivity of the α-amino ketone moiety provides a direct pathway to a variety of heterocyclic rings.

Pyrimidines: Pyrimidines and their derivatives are a prominent class of heterocycles with a wide range of biological activities. This compound can readily undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrimidines. For example, reaction with a β-ketoester in the presence of a base can lead to the formation of a 2,4,5,6-tetrasubstituted pyrimidine, a core structure in many bioactive compounds.

Pyridines: Substituted pyridines are another important class of heterocycles found in numerous pharmaceuticals. While direct synthesis from this compound is less common, it can serve as a precursor to intermediates that are then cyclized to form pyridine (B92270) rings. For instance, the amino group can be modified, and the ketone can be used to construct a portion of the pyridine ring through various cyclization strategies.

Imidazoles: The synthesis of substituted imidazoles can also be achieved using this compound. Reaction with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt can lead to the formation of a 2,4,5-trisubstituted imidazole (B134444) through a Radziszewski-type reaction. This provides a straightforward entry into a class of compounds with diverse pharmacological properties.

The versatility of this compound in heterocyclic synthesis is further highlighted by its use in the construction of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which often exhibit enhanced biological activity compared to their monocyclic counterparts.

Derivatization for Chemical Library Generation and Diversity-Oriented Synthesis

The generation of chemical libraries containing a large number of structurally diverse compounds is a cornerstone of modern drug discovery. This compound, as a simple and versatile building block, is an excellent candidate for use in diversity-oriented synthesis (DOS) and the creation of focused chemical libraries. colab.wsacs.org

DOS aims to create collections of molecules with high structural diversity, exploring a wide range of chemical space to identify novel bioactive compounds. The dual functionality of this compound allows for the divergent synthesis of multiple scaffolds from a single starting material. For example, the amino group can be acylated with a variety of carboxylic acids, while the ketone can be reacted with a range of nucleophiles. This two-dimensional derivatization can rapidly generate a large library of distinct compounds.

While specific, large-scale chemical libraries based solely on this compound are not extensively reported, the principle is well-established with analogous α-amino ketones. For instance, libraries of α-amino amides have been generated in a modular fashion, showcasing the potential for high-throughput synthesis and purification. acs.org This approach allows for the systematic exploration of the structure-activity relationships of a particular class of compounds.

The following table illustrates a hypothetical 2x2 combinatorial library that could be generated from this compound, demonstrating the principles of chemical library generation.

| Ketone Derivatization | ||

|---|---|---|

| Amine Derivatization | Reduction to Alcohol | Wittig Reaction (e.g., with Ph3P=CHCO2Et) |

| Acetylation (with Acetic Anhydride) | N-(1-hydroxy-1-methyl-2-oxobutyl)acetamide | Ethyl (E)-3-(acetylamino)-3-methyl-2-pentenoate |

| Benzoylation (with Benzoyl Chloride) | N-(1-hydroxy-1-methyl-2-oxobutyl)benzamide | Ethyl (E)-3-(benzoylamino)-3-methyl-2-pentenoate |

Intermediate in the Synthesis of Related Amino Ketone Derivatives for Research Purposes

Beyond its direct use in constructing complex scaffolds and heterocycles, this compound serves as a crucial intermediate for the synthesis of a variety of other valuable research chemicals, including other amino ketones, amino acid derivatives, and specific synthetic targets. colab.wsorganic-chemistry.org

Substituted Amino Ketones: The amino and ketone functionalities can be independently or sequentially modified to generate a wide array of substituted amino ketones. For example, the primary amine can be alkylated or arylated to produce secondary or tertiary amines. The ketone can be α-halogenated and then subjected to nucleophilic substitution to introduce various functional groups at the α-position. These derivatizations are essential for probing the structure-activity relationships of bioactive amino ketones. nih.gov

Amino Acid Derivatives: this compound can be a precursor for the synthesis of non-proteinogenic amino acids, which are valuable tools in peptide and medicinal chemistry. nih.govillinois.edu For instance, oxidation of the ketone to a carboxylic acid would yield α-amino-β-ketobutyric acid, a unique amino acid derivative. Alternatively, conversion of the ketone to a nitrile followed by hydrolysis can lead to the formation of β-amino acids. nih.govillinois.edu

Specific Synthetic Targets: The compound is also a key intermediate in the synthesis of specific, named organic compounds used in research. For example, it can be used to synthesize chiral auxiliaries, which are molecules that assist in controlling the stereochemistry of chemical reactions. scielo.org.mx The amino alcohol derived from the reduction of the ketone in this compound can serve as a chiral ligand in asymmetric catalysis.

The following table provides examples of derivatives that can be synthesized from this compound for research purposes.

| Derivative Class | Example Derivative | Synthetic Transformation |

|---|---|---|

| Substituted Amino Ketone | 2-(Dimethylamino)-3-pentanone | Reductive amination of the primary amine |

| Amino Acid Derivative | (S)-2-Amino-3-hydroxypentanoic acid | Stereoselective reduction of the ketone followed by oxidation |

| Chiral Amino Alcohol | (2S,3S)-2-Amino-3-pentanol | Stereoselective reduction of the ketone |

| Pyrimidine Derivative | 2-Amino-4-ethyl-5,6-dimethylpyrimidine | Condensation with 2,3-butanedione |

Biochemical and Biological Research Applications Mechanism Oriented

Investigation of Enzyme Mechanisms and Protein Interactions

There is no readily available scientific literature that details the investigation of 2-Amino-3-pentanone (B11762159) hydrochloride as a direct modulator of enzyme mechanisms or its specific interactions with proteins. While it is used to synthesize compounds that are later tested for enzyme inhibition, the direct enzymatic inhibitory profile of 2-Amino-3-pentanone hydrochloride has not been a subject of published research.

Studies on Modulation of Metabolic Pathways and Cellular Processes

Information regarding the effects of this compound on metabolic pathways and cellular processes is not present in the available scientific literature. Research has not yet explored how this compound might influence cellular metabolism or other fundamental biological processes.

Research into Neurotransmitter System Interactions and Modulation

There are no specific studies on the interaction of this compound with neurotransmitter systems. Consequently, its potential to modulate neural signaling pathways remains an uninvestigated area.

Exploration of Biofilm Inhibition Mechanisms

The potential for this compound to inhibit biofilm formation or the mechanisms by which it might do so has not been a subject of scientific inquiry. The broader topic of amino acids and their derivatives in biofilm research is active, but this specific compound has not been a focus.

Assessment of Antimicrobial Properties and Underlying Mechanisms in Research Settings

While one source vaguely refers to this compound as an "antibiotic compound" with "antibacterial activity," this claim is not substantiated by detailed studies, and the underlying mechanisms of any potential antimicrobial action have not been elucidated in the scientific literature.

Future Research Directions and Emerging Paradigms for 2 Amino 3 Pentanone Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Selectivity

Future research will prioritize the development of green and efficient methods for synthesizing 2-amino-3-pentanone (B11762159) and other α-aminoketones, moving away from classical multi-step processes that often require harsh conditions and protecting groups.

Biocatalytic Approaches: A significant paradigm shift involves the use of enzymes as catalysts. organic-chemistry.org The α-oxoamine synthase (AOS) family of enzymes, for instance, can catalyze the stereospecific formation of α-aminoketones from α-amino acids in a single, protecting-group-free step. researchgate.net Research into enzymes like 8-amino-7-oxononanoate (B1240340) synthase (AONS) and transketolase (TK) is paving the way for highly selective and sustainable synthetic routes. organic-chemistry.orgorganic-chemistry.org Future work will likely focus on expanding the substrate scope of these enzymes and engineering them for industrial-scale production.

Green Chemistry and Novel Catalysis: The principles of green chemistry are increasingly influential. A promising avenue is the use of sunlight-promoted, three-component reactions that can proceed under ambient conditions without the need for photocatalysts or additives. rsc.org Other sustainable approaches include the use of transition-metal-free catalysts, such as ammonium (B1175870) iodide with a co-oxidant, for the direct α-C-H amination of ketones. organic-chemistry.org The development of one-pot, multicomponent reactions (MCRs) also represents a significant advance, offering high atom economy and simplified workup procedures. researchgate.net

The table below summarizes and compares traditional versus emerging synthetic paradigms applicable to the synthesis of 2-amino-3-pentanone.

| Feature | Traditional Methods (e.g., Nucleophilic Substitution) | Emerging Sustainable Methods |

| Key Principle | Reaction of α-halogenated ketones with amines. researchgate.net | Enzyme catalysis, photocatalysis, multicomponent reactions. researchgate.netrsc.org |

| Number of Steps | Often multi-step, requiring protection/deprotection. researchgate.net | Frequently single-step. researchgate.net |

| Stereoselectivity | Often produces racemic mixtures or requires chiral auxiliaries. researchgate.net | High enantioselectivity achievable, especially with biocatalysis. organic-chemistry.org |

| Reagents | May use reactive and hazardous organometallic reagents. researchgate.net | Utilizes milder reagents, renewable resources (sunlight), or enzymes. organic-chemistry.orgrsc.org |

| Atom Economy | Moderate to low. researchgate.net | High, particularly in MCRs and biocatalytic approaches. researchgate.net |

| Environmental Impact | Higher, due to harsh conditions and waste generation. researchgate.net | Lower, aligning with green chemistry principles. rsc.org |

Exploration of Unprecedented Chemical Transformations and Unique Reactivity Patterns

The dual functionality of 2-amino-3-pentanone hydrochloride—a primary amine and a ketone—offers a rich landscape for exploring novel chemical reactions. Future research will move beyond simple condensation and nucleophilic addition to uncover more complex and powerful transformations. cymitquimica.com

Photoredox and Metallaphotoredox Catalysis: The merger of photoredox catalysis with transition metal catalysis is a burgeoning field that enables previously challenging transformations. organic-chemistry.org For example, this synergistic approach can achieve direct enantioselective acylation of α-amino C(sp³)–H bonds, a reaction that could be adapted for derivatives of 2-amino-3-pentanone to create more complex structures under mild conditions. organic-chemistry.org

Radical-Mediated Reactions: The development of mild methods to generate radicals opens new avenues for reactivity. Visible-light-mediated Norrish type-I fragmentation can produce carbamoyl (B1232498) radicals that add to imines, offering a modular route to a wide range of α-amino carbonyl compounds. organic-chemistry.org Thiol-promoted, metal-free radical additions to imines are another promising area for creating new carbon-carbon bonds in a redox-neutral fashion. organic-chemistry.org

Umpolung Strategies: Traditional reactivity involves the amine as a nucleophile and the α-carbon as an electrophile (after enolization). Umpolung, or reactivity inversion, provides a non-traditional approach. By converting the ketone into an N-alkenoxypyridinium salt (an umpoled enolate), the α-carbon becomes nucleophilic, reacting smoothly with various amines via an SN2' pathway to yield α-amino ketones. rsc.org This strategy bypasses the need for pre-functionalized ketones and expands the synthetic toolkit. rsc.org

Integration of Advanced Computational Design with Experimental Validation in Molecular Discovery

The synergy between computational chemistry and experimental synthesis is becoming a central paradigm in molecular discovery. For a molecule like this compound, this integration can accelerate the discovery of new derivatives and applications.

Mechanism and Reactivity Prediction: Density Functional Theory (DFT) is a powerful tool for investigating the structural, energetic, and vibrational properties of molecules. researchgate.net DFT calculations can be used to model reaction mechanisms, predict the thermodynamic favorability of different pathways, and understand the electronic properties (e.g., HOMO-LUMO energies) that govern reactivity. jocpr.comresearchgate.net For instance, DFT studies can help elucidate the mechanisms of novel catalytic cycles or predict the regioselectivity of a new transformation, guiding experimental efforts and saving significant resources. nih.gov

In Silico Screening and Design: Molecular docking and other in silico tools are essential for structure-based drug design and the discovery of molecules with specific functions. nih.govnih.gov Starting with the scaffold of 2-amino-3-pentanone, computational methods can be used to design libraries of derivatives and screen them virtually against biological targets like enzymes or receptors. longdom.orgrsc.org This approach allows researchers to prioritize the synthesis of compounds with the highest predicted binding affinities or desired properties, streamlining the discovery process. nih.gov

Advancements in High-Throughput Analytical Techniques for Comprehensive Characterization

To support the rapid synthesis of new derivatives and the screening of their properties, advancements in analytical chemistry are crucial. Future research will rely on high-throughput techniques that can quickly provide detailed information on yield, purity, and stereochemistry.

High-Throughput Screening (HTS) for Chirality and Yield: A significant bottleneck in asymmetric catalysis is the rapid analysis of enantiomeric excess (ee) and yield. nih.gov An emerging paradigm is the development of tandem optical methods. For example, a novel HTS protocol uses a fluorescent indicator displacement assay to quantify the concentration of a chiral amine, followed by the formation of a circular dichroism (CD) active complex to determine its ee. nih.gov This type of "mix-and-measure" assay can analyze hundreds of samples in minutes, dramatically accelerating the optimization of asymmetric syntheses. nih.gov

Advanced Mass Spectrometry (MS) and Chromatography: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) remains a cornerstone of analysis, but advancements are making it faster and more powerful. nih.govnih.gov The use of Ultra-High-Performance Liquid Chromatography (UPLC) can significantly reduce analysis times. youtube.com Furthermore, techniques like microwave-assisted hydrolysis can shorten sample preparation from hours to minutes. youtube.com For complex biological samples, distinguishing between targeted and non-targeted metabolomics approaches is critical, with targeted assays often providing more reliable quantification for specific pathways involving amino compounds. nih.gov High-resolution mass spectrometry (HRMS) is also becoming indispensable for identifying impurities and elucidating the structures of novel derivatives. researchgate.net

Investigation of New Applications in Materials Science and Specialized Chemical Technologies

While primarily viewed as a synthetic intermediate, the inherent functionality of this compound presents opportunities in materials science and other specialized technologies. This remains a largely unexplored frontier.

Building Block for Functional Polymers: Ketones and amines are fundamental building blocks in polymer chemistry. Ketones are prevalent in durable resins, while amines are key to polyamides and other functional polymers. scripps.edu Future research could explore the use of 2-amino-3-pentanone as a bifunctional monomer. The amine group can participate in step-growth polymerization (e.g., with diacids to form polyamides), while the ketone group can be used for post-polymerization modification, cross-linking, or to impart specific properties like hydrophilicity or chelation sites for metal ions. Polymer-supported α-amino acids have already been investigated for catalytic applications, suggesting a potential role for polymers derived from 2-amino-3-pentanone. researchgate.net

Precursor for Specialty Chemicals: The reactivity of the α-aminoketone motif makes it a valuable precursor for synthesizing more complex heterocyclic compounds, which are scaffolds for dyes, ligands, and electronic materials. researchgate.net The ability to undergo condensation reactions with various reagents could lead to the creation of novel ligands for catalysis or specialized chelating agents for metal extraction and sensing technologies. cymitquimica.com Furthermore, as a small, chiral molecule, it could serve as a starting point for the synthesis of chiral auxiliaries or organocatalysts.

Identification of Unexplored Biological Pathways and Molecular Targets for Fundamental Research

The structural similarity of 2-amino-3-pentanone to endogenous molecules makes it an interesting probe for fundamental biological research. Future work will likely focus on using its derivatives to identify and understand new biological pathways and molecular targets.

Probing Biosynthetic Pathways: α-Aminoketones are key intermediates in the biosynthesis of many natural products. researchgate.net For example, α-oxoamine synthases (AOS) are involved in producing precursors to Ephedra alkaloids and the potent neurotoxin saxitoxin. organic-chemistry.orgorganic-chemistry.org Synthesizing isotopically labeled or functionalized analogs of 2-amino-3-pentanone could provide chemical probes to study the mechanisms and substrate specificity of these and other undiscovered biosynthetic enzymes.

Development of Probes for Molecular Targets: Derivatives of α-aminoketones can be designed as ligands to explore biological receptors. In one notable example, analogs of 2-amino-5-phosphono-3-pentenoic acid were synthesized as photoaffinity ligands to identify and characterize the glutamate (B1630785) recognition site of the NMDA receptor. This demonstrates a powerful strategy where a core structure is modified to create a tool for fundamental neurobiology research.

In Silico Target Identification: As mentioned in section 8.3, computational tools can predict the interaction of small molecules with biological targets. By screening 2-amino-3-pentanone and its virtual derivatives against databases of protein structures, researchers can generate hypotheses about potential molecular targets. These predictions can then be validated experimentally, potentially uncovering new roles for α-aminoketone-containing compounds in modulating the activity of enzymes or signaling pathways previously unassociated with this chemical class. cymitquimica.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.